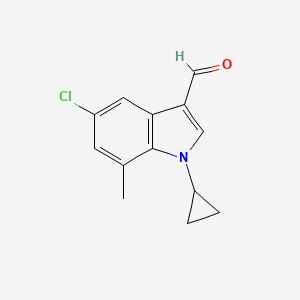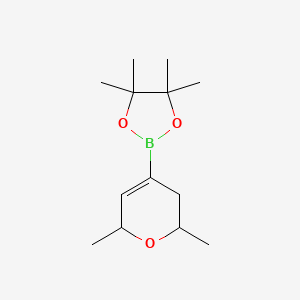
2-Méthoxy-1-(4-(trifluorométhoxy)phényl)éthanol
Vue d'ensemble
Description
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol, otherwise known as MTBE, is an organic compound with a variety of uses in the chemical and pharmaceutical industries. It is a colorless, volatile liquid with a strong, sweet odor and a boiling point of 56°C. MTBE has a wide range of applications, including use as a fuel additive, a solvent, and a reagent for the synthesis of other compounds. In addition, MTBE has been studied for its potential applications in the medical field, such as a treatment for cancer and other diseases.
Applications De Recherche Scientifique
J’ai trouvé plusieurs applications de recherche scientifique liées aux composés contenant le groupe 4-(trifluorométhoxy)phényle, qui fait partie du composé « 2-Méthoxy-1-(4-(trifluorométhoxy)phényl)éthanol ». Voici quelques applications uniques organisées en sections distinctes :
Matériaux électrochromes
Les composés avec le groupe 4-(trifluorométhoxy)phényle ont été utilisés dans le développement de matériaux électrochromes. Ces matériaux changent de couleur lorsqu’une charge électrique est appliquée, ce qui peut être utile pour les fenêtres intelligentes, les écrans et les appareils à faible consommation d’énergie .
Synthèse d’éthers trifluorométhyliques
Une approche alternative pour synthétiser les éthers trifluorométhyliques alkyliques et aryliques implique une désulfuration-fluorination oxydative des xanthates. Cette méthode utilise des N-haloimides comme oxydants et un complexe pyridine-HF comme source d’atomes de fluor, ce qui pourrait être pertinent pour les voies de synthèse impliquant le « this compound » .
Inhibiteurs de l’hydrolase d’époxyde soluble humaine
Le groupe 4-(trifluorométhoxy)phényle a été incorporé dans des composés bis-urées qui présentent un potentiel prometteur comme inhibiteurs de l’hydrolase d’époxyde soluble humaine. Cette enzyme est impliquée dans le métabolisme des acides gras et a des implications dans diverses maladies .
Réactifs de trifluorométhoxylation
Les progrès récents en matière de réactifs de trifluorométhoxylation ont rendu les composés contenant du CF3O plus accessibles. Ces réactifs sont essentiels pour introduire le groupe trifluorométhoxy dans diverses molécules, potentiellement y compris le « this compound », pour diverses applications en chimie médicinale et en science des matériaux .
Mécanisme D'action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Analyse Biochimique
Biochemical Properties
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxides to diols. The interaction between 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol and sEH is characterized by the formation of hydrogen bonds within the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving epoxide hydrolase activity. By inhibiting sEH, 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol can modulate the levels of signaling molecules such as epoxyeicosatrienoic acids (EETs), which play a role in anti-inflammatory and vasodilatory responses . Furthermore, this compound may affect gene expression and cellular metabolism by altering the activity of key enzymes and regulatory proteins.
Molecular Mechanism
At the molecular level, 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol exerts its effects through specific binding interactions with biomolecules. The inhibition of soluble epoxide hydrolase by this compound involves the formation of hydrogen bonds and other non-covalent interactions within the enzyme’s active site . This binding prevents the enzyme from catalyzing the hydrolysis of epoxides, leading to an accumulation of epoxyeicosatrienoic acids and subsequent modulation of cellular signaling pathways. Additionally, 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the inhibitory effects on soluble epoxide hydrolase and the resulting changes in cellular function can persist for extended periods, indicating the potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol in animal models vary with different dosages. At lower doses, this compound has been shown to effectively inhibit soluble epoxide hydrolase without causing significant adverse effects . At higher doses, there may be threshold effects leading to toxicity or other adverse outcomes. It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential risks.
Metabolic Pathways
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol is involved in metabolic pathways related to the metabolism of epoxides. The primary enzyme interacting with this compound is soluble epoxide hydrolase, which catalyzes the conversion of epoxides to diols . By inhibiting this enzyme, 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol can alter the metabolic flux and levels of metabolites such as epoxyeicosatrienoic acids, thereby influencing various physiological processes.
Transport and Distribution
Within cells and tissues, 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biological effects . The distribution of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol is influenced by factors such as tissue permeability and the presence of binding sites.
Subcellular Localization
The subcellular localization of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize within the cytoplasm and nucleus, where it can interact with enzymes, transcription factors, and other regulatory proteins . The localization of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol within these subcellular compartments is crucial for its activity and function.
Propriétés
IUPAC Name |
2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c1-15-6-9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWPCASUEHITRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214798 | |
| Record name | α-(Methoxymethyl)-4-(trifluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1476729-68-6 | |
| Record name | α-(Methoxymethyl)-4-(trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476729-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Methoxymethyl)-4-(trifluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



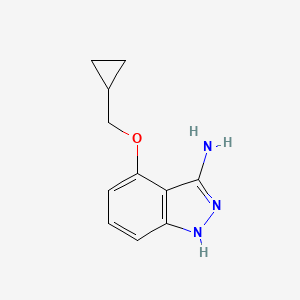
![2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone](/img/structure/B1406886.png)

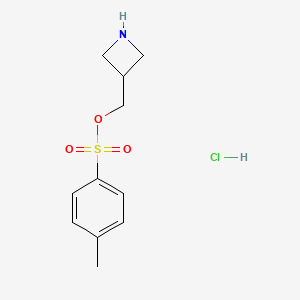
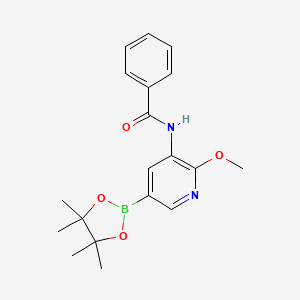
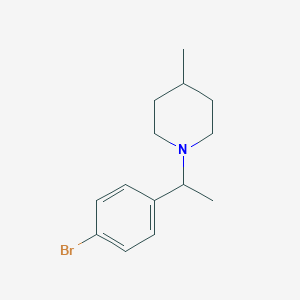

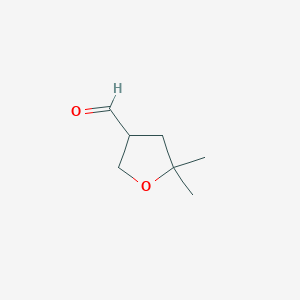
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
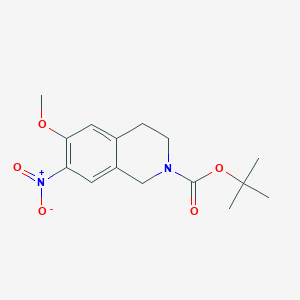
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)
